![molecular formula C24H21N3O3S B2976324 N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide CAS No. 1252369-40-6](/img/structure/B2976324.png)

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

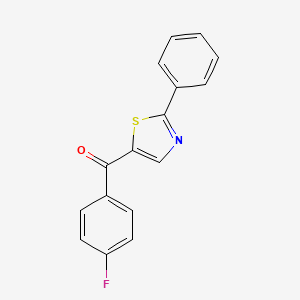

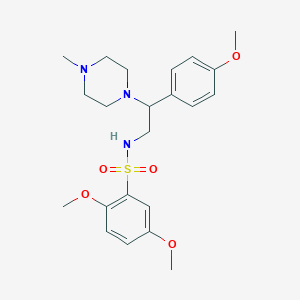

“N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide” is a synthetic compound that has been studied for its potential antimicrobial properties . It is part of a larger family of compounds that have been synthesized as potential chemotherapeutic agents .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps with acceptable reaction procedures and quantitative yields. The structural elucidation of the prepared derivatives is achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .

Scientific Research Applications

Anticancer Applications

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide derivatives have been studied for their potential anticancer effects. Dibenzenesulfonamides, with a similar chemical structure, were synthesized to develop new anticancer drug candidates. These compounds showed cytotoxicity towards various tumor cell lines and were found to induce apoptosis and autophagy pathways in cancer cells. Additionally, they effectively inhibited tumor-associated carbonic anhydrase IX and XII isoenzymes, suggesting a mechanism for their anticancer activity (Gul et al., 2018).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, while not the same compound, provide insight into the role sulfonamides can play in cancer treatment. These complexes were found to bind to DNA and show anticancer activity through DNA cleavage and apoptosis induction in human tumor cells. The study highlights the importance of the sulfonamide derivative in determining the type of interaction with DNA and the subsequent biological activity (González-Álvarez et al., 2013).

Antimycobacterial Agents

Compounds related to this compound have been evaluated for their potential as antimycobacterial agents. Specifically, 2,4-dinitrophenylsulfonamides with cysteine-activated sulfur dioxide (SO₂) release profiles showed promising activity against Mycobacterium tuberculosis, with one of the compounds exhibiting higher potency than the clinical agent isoniazid. This indicates a potential application in treating tuberculosis through a novel mechanism involving SO₂ release (Malwal et al., 2012).

Fluorescent Probing for Glutathione

A novel fluorescent probe based on a sulfonamide derivative was developed for the highly sensitive and selective detection of glutathione in biological samples. This probe's mechanism relies on the cleavage of the 2,4-dinitrobenzenesulfoyl moiety by glutathione, enabling its detection. This application demonstrates the compound's potential utility in biochemical assays and medical diagnostics (Wang et al., 2013).

properties

IUPAC Name |

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c1-26(31(29,30)23-15-9-8-12-20(23)18-28)16-21-17-27(22-13-6-3-7-14-22)25-24(21)19-10-4-2-5-11-19/h2-15,17-18H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGJNYFQAZECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)